Cas no 86630-23-1 (1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]-)
1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]-
- 5-[2-(3-hydroxyphenyl)ethyl]benzene-1,3-diol
- 3,5,3'-Trihydroxybibenzyl
- 3,3',5-Trihydroxybibenzyl
- SCHEMBL8947211
- CHEMBL479325
- Q27159943
- DTXSID50615981
- 86630-23-1
- AKOS040762880
- CHEBI:87804
- 5-(3-Hydroxyphenethyl)benzene-1,3-diol
- DTXCID40566736
- 5-(2-(3-Hydroxyphenyl)ethyl)benzene-1,3-diol
- 33'5-Trihydroxybibenzyl
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- Inchi: 1S/C14H14O3/c15-12-3-1-2-10(6-12)4-5-11-7-13(16)9-14(17)8-11/h1-3,6-9,15-17H,4-5H2
- InChI Key: UMZJVKFVOMTAFO-UHFFFAOYSA-N
- SMILES: OC1C=C(C=C(C=1)CCC1C=CC=C(C=1)O)O
Computed Properties
- Exact Mass: 230.094294304g/mol
- Monoisotopic Mass: 230.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 60.7Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 431.9±14.0 °C at 760 mmHg
- Flash Point: 211.8±14.7 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45020-5 mg |
1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]- |
86630-23-1 | 5mg |
¥4640.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45020-5mg |
1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]- |
86630-23-1 | ,96.5% | 5mg |
¥4640.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5723-5 mg |
3,5,3'-Trihydroxybibenzyl |
86630-23-1 | 98% | 5mg |
¥ 10,500 | 2023-07-11 | |
| TargetMol Chemicals | TN5723-5mg |
3,5,3'-Trihydroxybibenzyl |
86630-23-1 | 5mg |
¥ 10500 | 2024-07-20 | ||
| TargetMol Chemicals | TN5723-5mg |
3,5,3'-Trihydroxybibenzyl |
86630-23-1 | 5mg |
¥ 10500 | 2024-07-24 |
1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]-
Recent Advances in the Study of 1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]- (CAS: 86630-23-1)
1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]-, with the CAS number 86630-23-1, is a phenolic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potentials. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in the field.
Recent studies have focused on the synthesis and structural elucidation of 1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]-. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its molecular structure and purity. Researchers have also investigated its stability under various conditions, which is crucial for its potential use in pharmaceutical formulations. The compound's phenolic hydroxyl groups are believed to contribute to its antioxidant properties, making it a candidate for further exploration in oxidative stress-related diseases.
In the realm of biological activity, 1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]- has demonstrated promising results in preliminary in vitro and in vivo studies. For instance, it has shown moderate inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with cellular receptors and signaling molecules has been explored, providing insights into its mechanism of action at the molecular level. These findings open new avenues for the development of novel therapeutic agents based on this compound.
The pharmacological potential of 1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]- extends to its possible role in neurodegenerative diseases. Recent research has indicated that the compound may exhibit neuroprotective effects by mitigating oxidative damage and reducing the accumulation of toxic protein aggregates. These properties are particularly relevant in the context of Alzheimer's and Parkinson's diseases, where oxidative stress plays a critical role in disease progression. Further studies are needed to validate these effects and explore the compound's efficacy in clinical settings.
From a synthetic chemistry perspective, efforts have been made to optimize the production of 1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]-. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, have been employed to enhance the sustainability of its synthesis. These advancements not only improve the yield and purity of the compound but also align with the growing demand for eco-friendly pharmaceutical manufacturing processes.
In conclusion, 1,3-Benzenediol, 5-[2-(3-hydroxyphenyl)ethyl]- (CAS: 86630-23-1) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advancements in its synthesis and characterization, underscore its potential as a lead compound for drug development. Future research should focus on elucidating its therapeutic mechanisms, optimizing its pharmacological properties, and assessing its safety and efficacy in preclinical and clinical studies. The ongoing exploration of this compound holds promise for the discovery of new treatments for a range of diseases.